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Compound Name: 5-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B3028826 Get Quote

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypyrimidine-2-
carbonitrile

Introduction
5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a

pyrimidine core, a foundational structure in numerous biologically vital molecules, including the

nucleobases cytosine, thymine, and uracil.[1][2][3] With the molecular formula C₅H₃N₃O and a

molecular weight of approximately 121.10 g/mol , this compound is distinguished by a hydroxyl

group at the 5-position and a cyano group at the 2-position of the aromatic ring.[4] These

functional groups impart a unique reactivity profile, making it a highly versatile and valuable

building block in medicinal chemistry and synthetic organic chemistry.[4][5]

The pyrimidine scaffold itself is a privileged pharmacophore, with its derivatives exhibiting a

vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and

antiviral properties.[6][7] The strategic placement of the electron-withdrawing cyano group and

the electron-donating hydroxyl group on this π-deficient ring system creates a molecule with

distinct electronic characteristics, influencing its interaction with biological targets and its utility

in the synthesis of more complex molecules.[2][4] This guide provides an in-depth analysis of

the core chemical properties, synthesis, reactivity, and spectroscopic characterization of 5-
Hydroxypyrimidine-2-carbonitrile for researchers, scientists, and drug development

professionals.
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Structural and Electronic Properties
Core Structure and Electronic Effects
The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two

electronegative nitrogen atoms at positions 1 and 3.[2][6] This deficiency is significantly

amplified in 5-Hydroxypyrimidine-2-carbonitrile by the potent electron-withdrawing cyano (-

C≡N) group at the 2-position. This electronic feature makes the 2-, 4-, and 6-positions

particularly susceptible to nucleophilic attack.[2] Conversely, electrophilic aromatic substitution,

which is generally difficult on pyrimidines, is most feasible at the 5-position, the least electron-

deficient carbon on the ring.[2][6] The hydroxyl group at this position further influences the

ring's reactivity.

Tautomerism: The Keto-Enol Equilibrium
A critical chemical property of hydroxypyrimidines is their ability to exist as tautomers. 5-
Hydroxypyrimidine-2-carbonitrile is expected to exist in a tautomeric equilibrium with its keto

form, 2-Cyano-1H-pyrimidin-5(6H)-one. While the "hydroxy" (enol) form is aromatic, the "one"

(keto) form breaks this aromaticity. The position of this equilibrium can be influenced by factors

such as the solvent, pH, and temperature. Experimental and theoretical studies on related

hydroxypyrimidines, such as 4-hydroxypyrimidine, confirm that such keto-enol equilibria are

fundamental to their chemistry and biological function.[8][9][10]

Caption: Tautomeric equilibrium of 5-Hydroxypyrimidine-2-carbonitrile.

Synthesis Methodologies
The synthesis of 5-Hydroxypyrimidine-2-carbonitrile can be approached through several

strategies common in heterocyclic chemistry, including multicomponent condensations and

cyclization reactions.[4] A robust and widely applicable method for introducing a cyano group at

the 2-position of a pyrimidine ring involves the nucleophilic displacement of a suitable leaving

group by a cyanide salt.[11][12]

Exemplary Synthesis Workflow: Sulfone Displacement
This protocol is a representative example based on established methodologies for the

synthesis of 2-cyanopyrimidines.[11][12] It involves the activation of the 2-position via a
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methylthioether, subsequent oxidation to a methylsulfone (a superior leaving group), and final

displacement with cyanide.

5-Hydroxy-2-(methylthio)pyrimidine
(Starting Material) Oxidation 5-Hydroxy-2-(methylsulfonyl)pyrimidine m-CPBA or Oxone Cyanation 5-Hydroxypyrimidine-2-carbonitrile

(Final Product)
 KCN or NaCN 

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Hydroxypyrimidine-2-carbonitrile.

Detailed Experimental Protocol (Exemplary)
Step 1: Oxidation of 5-Hydroxy-2-(methylthio)pyrimidine to 5-Hydroxy-2-

(methylsulfonyl)pyrimidine

Dissolve 5-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or chloroform.

Cool the solution to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the

temperature below 5 °C. The use of a slight excess ensures complete conversion of the

thioether to the sulfone.[11]

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature,

stirring for an additional 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfone

intermediate.

Step 2: Cyanation to 5-Hydroxypyrimidine-2-carbonitrile
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Dissolve the crude 5-hydroxy-2-(methylsulfonyl)pyrimidine intermediate (1.0 eq) in a polar

aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (approx. 1.5 eq). Caution: Cyanide

salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The displacement of the

sulfinate group is typically efficient under these conditions.[12]

Monitor the reaction by TLC until the starting material is consumed.

Cool the mixture to room temperature and pour it into ice-water.

Acidify the aqueous solution carefully with dilute HCl to a pH of ~5-6 to precipitate the

product.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purify the crude product by recrystallization or column chromatography to obtain pure 5-
Hydroxypyrimidine-2-carbonitrile.

Spectroscopic Characterization (Predictive
Analysis)
While a dedicated public spectrum for 5-Hydroxypyrimidine-2-carbonitrile is not readily

available, its spectral properties can be reliably predicted based on the analysis of closely

related pyrimidine-5-carbonitrile derivatives and fundamental spectroscopic principles.[13][14]

[15][16]
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Technique Feature
Predicted Chemical

Shift / Frequency

Rationale /

Comments

¹H NMR Pyrimidine H-4/H-6
δ 8.5 - 8.9 ppm

(singlets)

The two protons on

the electron-deficient

pyrimidine ring are

expected to be

significantly

deshielded. Data from

a related compound,

5-benzyloxy-2-

cyanopyrimidine,

shows these protons

at δ 8.79 ppm.[13]

Hydroxyl O-H
δ 9.0 - 11.0 ppm

(broad singlet)

The hydroxyl proton is

acidic and its signal is

typically broad and

variable, depending

on solvent and

concentration.

¹³C NMR C2 (C-CN) δ 155 - 160 ppm

The carbon attached

to two ring nitrogens

and the cyano group

will be significantly

downfield.

C4 / C6 δ 158 - 165 ppm

These carbons are

adjacent to ring

nitrogens and are

highly deshielded.

C5 (C-OH) δ 140 - 150 ppm
The carbon bearing

the hydroxyl group.

C≡N (Nitrile) δ 115 - 120 ppm The nitrile carbon

typically appears in

this region. 2,4-

diaminopyrimidine-5-
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carbonitrile shows its

nitrile carbon at δ

117.0 ppm.[15]

IR Spectroscopy O-H stretch
3200 - 3500 cm⁻¹

(broad)

Characteristic of the

hydroxyl group.

C-H stretch (aromatic)
3000 - 3100 cm⁻¹

(sharp, weak)

Aromatic C-H

vibrations.[17]

C≡N stretch (nitrile)
2220 - 2240 cm⁻¹

(sharp, strong)

This is a highly

characteristic and

easily identifiable

peak for the nitrile

functional group.[14]

C=N, C=C stretch
1550 - 1650 cm⁻¹

(multiple bands)

Vibrations from the

pyrimidine ring

structure, located in

the fingerprint region.

[16]

Mass Spectrometry Molecular Ion (M⁺) m/z ≈ 121.03

Corresponding to the

molecular formula

C₅H₃N₃O.[18]

Chemical Reactivity and Derivatization
The dual functionality of 5-Hydroxypyrimidine-2-carbonitrile provides multiple handles for

chemical modification, making it a valuable intermediate for building molecular complexity.
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Potential Derivatizations

5-Hydroxypyrimidine-2-carbonitrile

5-Alkoxypyrimidine-
2-carbonitrile

O-Alkylation (e.g., R-X, base)

5-Hydroxypyrimidine-
2-carboxamide / carboxylic acid

Hydrolysis (H⁺ or OH⁻)

Tetrazole / Thiazole derivatives

Nucleophilic addition to C≡N
(e.g., NaN₃)

Click to download full resolution via product page

Caption: Key reaction sites on 5-Hydroxypyrimidine-2-carbonitrile.

Reactions at the 5-Hydroxyl Group: The hydroxyl group can readily undergo O-alkylation or

O-acylation reactions.[5] This allows for the introduction of various side chains, which is a

common strategy in drug design to modulate properties like solubility, lipophilicity, and target

binding.

Reactions at the 2-Cyano Group: The nitrile group is susceptible to nucleophilic attack. It can

be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and

subsequently to the carboxylic acid, as demonstrated in the synthesis of 5-hydroxy

pyrimidine-2-carboxylic acid.[4][13] It can also react with other nucleophiles, such as sodium

azide, to form tetrazole rings, another important pharmacophore.

Reactions on the Pyrimidine Ring: While the ring is generally deactivated towards

electrophiles, the π-deficient nature facilitates nucleophilic aromatic substitution (SₙAr) if a

suitable leaving group is present at the 4- or 6-positions.[2]

Applications in Research and Drug Development
The unique chemical properties of 5-Hydroxypyrimidine-2-carbonitrile make it a compound

of significant interest for drug discovery professionals.

Anticancer Activity: Pyrimidine-5-carbonitrile derivatives have been extensively designed and

synthesized as potent anticancer agents.[19][20] Many of these compounds function as
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tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR),

including mutant forms that confer resistance to existing therapies.[4][19] The cyano group

often plays a crucial role by forming key hydrogen bonds within the ATP-binding pocket of

the kinase.[4]

Anti-inflammatory Potential: Related structures have been investigated as inhibitors of

cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway.[4][21] This

suggests that derivatives of 5-Hydroxypyrimidine-2-carbonitrile could be developed as

novel anti-inflammatory drugs.

Antimicrobial Properties: The pyrimidine core is present in many antimicrobial agents, and

some derivatives of 5-Hydroxypyrimidine-2-carbonitrile have demonstrated effectiveness

against various bacterial strains.[4]

Molecular Hybridization: It serves as an excellent scaffold for molecular hybridization, where

it is combined with other pharmacophores like coumarin or thiazole.[4] This strategy aims to

create multi-target agents with enhanced therapeutic efficacy and a reduced potential for

drug resistance.

Conclusion
5-Hydroxypyrimidine-2-carbonitrile is a multifaceted heterocyclic compound with a rich

chemical profile. Its distinct electronic properties, governed by the π-deficient pyrimidine ring

and its functional groups, lead to predictable reactivity at the hydroxyl and cyano moieties. This

predictable reactivity, combined with its role as a privileged scaffold in biologically active

molecules, establishes it as a cornerstone intermediate for the synthesis of novel therapeutic

agents. A thorough understanding of its synthesis, characterization, and chemical behavior is

essential for researchers aiming to leverage its potential in the fields of medicinal chemistry,

drug discovery, and materials science.
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[https://www.benchchem.com/product/b3028826#5-hydroxypyrimidine-2-carbonitrile-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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